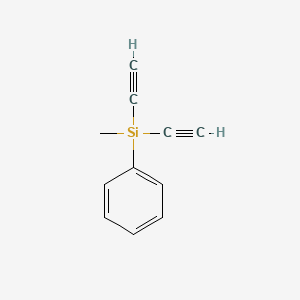
Methylphenyldiethynylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylphenyldiethynylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a phenyl group, and two ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylphenyldiethynylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with acetylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product. Another method involves the hydrosilylation of phenylacetylene with methylsilane, using a platinum-based catalyst to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon triple bond.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methylphenyldiethynylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler silanes or siloxanes.
Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve halogenating agents or organometallic reagents, with conditions tailored to the specific substitution desired.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and siloxanes.
Substitution: Various substituted silanes, depending on the reagents used.
Scientific Research Applications
Methylphenyldiethynylsilane has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: The compound’s unique structure allows it to be used in the development of novel biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component of therapeutic agents.
Industry: this compound is used in the production of high-performance materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of methylphenyldiethynylsilane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl groups. These groups can undergo addition reactions, forming new bonds with other molecules. The silicon atom in the compound can also interact with other elements, facilitating the formation of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Similar in structure but lacks the ethynyl groups, making it less reactive in certain types of reactions.
Diphenyldiethynylsilane: Contains two phenyl groups instead of one, leading to different chemical properties and reactivity.
Ethylphenyldiethynylsilane: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and applications.
Uniqueness
Methylphenyldiethynylsilane is unique due to the presence of both a methyl group and ethynyl groups bonded to the silicon atom. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1675-56-5 |
|---|---|
Molecular Formula |
C11H10Si |
Molecular Weight |
170.28 g/mol |
IUPAC Name |
diethynyl-methyl-phenylsilane |
InChI |
InChI=1S/C11H10Si/c1-4-12(3,5-2)11-9-7-6-8-10-11/h1-2,6-10H,3H3 |
InChI Key |
TXUAYIZEOAKBSJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C#C)(C#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


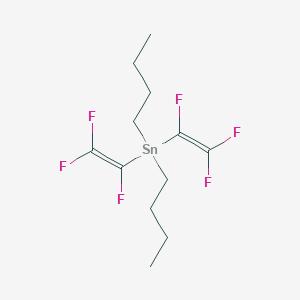
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)

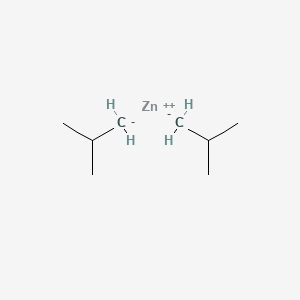
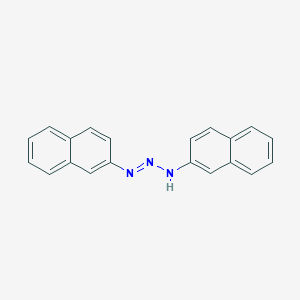
![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
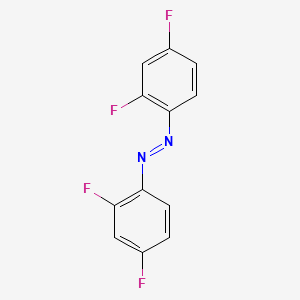
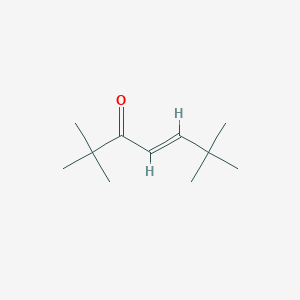
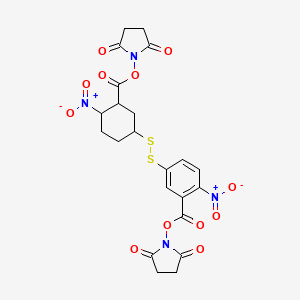

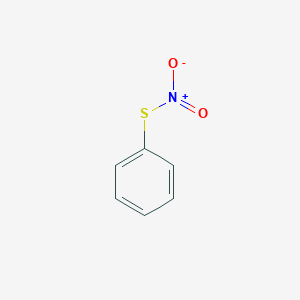
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)

![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
